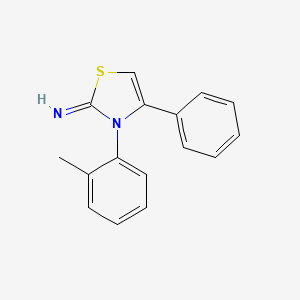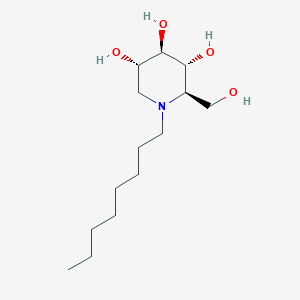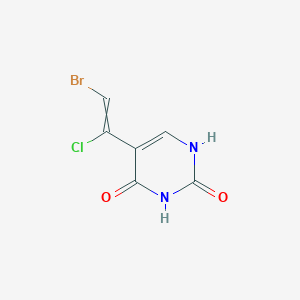![molecular formula C14H30N2O4Si B14450856 N-[3-(Triethoxysilyl)propyl]-L-prolinamide CAS No. 72947-47-8](/img/structure/B14450856.png)
N-[3-(Triethoxysilyl)propyl]-L-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Triethoxysilyl)propyl]-L-prolinamide: is an organosilicon compound that combines the properties of both silicon and organic molecules It is characterized by the presence of a triethoxysilyl group attached to a propyl chain, which is further connected to an L-prolinamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Triethoxysilyl)propyl]-L-prolinamide typically involves the reaction of 3-aminopropyltriethoxysilane with L-proline. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions. The process involves the formation of an amide bond between the amino group of the silane and the carboxyl group of L-proline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: N-[3-(Triethoxysilyl)propyl]-L-prolinamide can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are essential in the formation of siloxane networks.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles[][2].
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Requires nucleophiles such as amines or alcohols under mild conditions[][2].
Major Products Formed:
Siloxane Networks: Formed through hydrolysis and condensation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions[][2].
科学研究应用
Chemistry: N-[3-(Triethoxysilyl)propyl]-L-prolinamide is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials and functionalized surfaces[3][3].
Biology: In biological research, this compound is used to modify surfaces for cell culture applications. It can improve the biocompatibility and functionality of biomaterials[3][3].
**Medicine:
属性
CAS 编号 |
72947-47-8 |
|---|---|
分子式 |
C14H30N2O4Si |
分子量 |
318.48 g/mol |
IUPAC 名称 |
(2S)-N-(3-triethoxysilylpropyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H30N2O4Si/c1-4-18-21(19-5-2,20-6-3)12-8-11-16-14(17)13-9-7-10-15-13/h13,15H,4-12H2,1-3H3,(H,16,17)/t13-/m0/s1 |
InChI 键 |
ZOVDFFOIWBSETC-ZDUSSCGKSA-N |
手性 SMILES |
CCO[Si](CCCNC(=O)[C@@H]1CCCN1)(OCC)OCC |
规范 SMILES |
CCO[Si](CCCNC(=O)C1CCCN1)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)





![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)


![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)
